molecular formula C16H13ClO2 B12475865 Chroman, 6-(p-chlorobenzoyl)- CAS No. 5954-22-3

Chroman, 6-(p-chlorobenzoyl)-

Cat. No.: B12475865
CAS No.: 5954-22-3
M. Wt: 272.72 g/mol
InChI Key: XSWRGJGVJHNDDC-UHFFFAOYSA-N
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Description

Chroman, 6-(p-chlorobenzoyl)- is a chemical compound of interest in organic chemistry and pharmaceutical research. The compound features a chroman (3,4-dihydro-2H-1-benzopyran) core structure linked to a p-chlorobenzoyl group at the 6-position . Compounds containing the chroman scaffold are known to be prevalent in various pharmacological agents and natural products. The integration of the p-chlorobenzoyl moiety is a common strategy in medicinal chemistry, as this group can influence the molecule's electronic properties and binding affinity, potentially leading to significant biological activity . As a building block, this compound can be utilized in the synthesis of more complex molecules, such as spiro-compounds, which are a major focus in the development of new therapeutics with potential anticancer, antibacterial, and anticonvulsant properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5954-22-3

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

(4-chlorophenyl)-(3,4-dihydro-2H-chromen-6-yl)methanone

InChI

InChI=1S/C16H13ClO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2

InChI Key

XSWRGJGVJHNDDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)OC1

Origin of Product

United States

Preparation Methods

The synthesis of chroman, 6-(p-chlorobenzoyl)- can be achieved through several synthetic routes. One common method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts. This reaction proceeds through a domino Michael/hemiacetalization process, followed by PCC oxidation and dehydroxylation to yield the desired chromane derivative . Another method involves the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization .

Chemical Reactions Analysis

Oxidation-Dehydrogenation via DDQ

The compound undergoes oxidation-dehydrogenation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form 2-aroylbenzopyran-4-ones. Key findings include:

  • Mechanism : A two-step process involving (i) oxidation of the chroman ring to chroman-4-one via benzylic hydrogen abstraction by DDQH⁺ (generated from DDQ and acetic acid), followed by (ii) dehydrogenation to chromen-4-one. Isotopic labeling (¹⁸O) confirmed water incorporation into the carbonyl oxygen .

  • Optimized Conditions : DDQ (3.5 equiv) in refluxing dioxane with HOAc-H₂O additives achieves 65–86% yields .

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance yields, while electron-withdrawing groups (e.g., -NO₂) reduce reactivity .

Table 1: Substituent Impact on DDQ Oxidation of Chroman, 6-(p-chlorobenzoyl)- Derivatives

Substituent PositionGroupYield (%)
R₁ = ClElectron-withdrawing65–70
R₁ = OCH₃Electron-donating82–86
R₁ = HNone76

Fe-Catalyzed Cyclization and Metathesis

Iron catalysts promote intramolecular alkyne-carbonyl metathesis in chroman derivatives, forming fused chromene systems. Though not directly tested on Chroman, 6-(p-chlorobenzoyl)-, analogous Fe-mediated pathways suggest applicability :

  • Reaction Pathway : Fe(III/II) mediates radical-anion coupling, enabling C–C bond formation between alkyne and carbonyl groups.

  • Key Intermediate : A spiro cyclohexadienyl radical forms during photocatalyzed cyclization, leading to 6H-benzo[c]chromenes .

Table 2: Fe-Catalyzed Chromene Synthesis Conditions

CatalystSolventTemperatureYield (%)
FeCl₃DCM/MeCN80°C45–85
[Ru(bpy)₃]²⁺MeOHRT, light70–90

Electrophilic Aromatic Substitution (EAS)

The electron-rich chroman ring undergoes EAS at the C-5/C-7 positions due to resonance stabilization from the benzoyl group:

  • Nitration : Yields mono-nitro derivatives under HNO₃/H₂SO₄.

  • Halogenation : Chlorination/bromination occurs regioselectively, influenced by steric effects from the p-chlorobenzoyl group .

Photocatalytic Functionalization

Visible-light-driven reactions enable decarboxylative coupling, forming substituted chromanones. For example:

  • Substrate Scope : Coumarin-3-carboxylic acids react with α,β-unsaturated carbonyls under blue light (450 nm) with 35–72% yields .

Table 3: Photoredox Synthesis of Chromanones

EntrySubstrateProductYield (%)
1Coumarin-3-COOH4-Substituted chromanone68
2Chroman-2-one-COOH2-Substituted chromanone72

Biological Activity-Linked Modifications

Though primarily a synthetic intermediate, its derivatives show antileishmanial activity via TryR enzyme inhibition. Key structural modifications include:

  • Thione Derivatives : Substitution at C-2 with thione groups improves binding affinity (ΔG = −7.78 to −8.09 kcal/mol) .

Comparative Reactivity

The p-chlorobenzoyl group enhances electrophilicity at the chroman carbonyl, enabling nucleophilic attacks (e.g., Grignard additions) while sterically hindering ortho-substitutions.

Table 4: Reactivity Comparison with Analogues

CompoundKey ReactionYield (%)
Chroman-2-carboxylic acidEAS (Nitration)60
Chroman, 6-(p-Cl-Bz)-DDQ Oxidation86
CoumarinPhotoredox Decarboxylation72

Mechanistic Insights

  • Radical Pathways : Fe-chelated radical-anion intermediates dominate in oxidative coupling .

  • Acid/Base Effects : Acetic acid accelerates DDQH⁺ formation, critical for benzylic hydrogen abstraction .

Scientific Research Applications

Chroman, 6-(p-chlorobenzoyl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, chromane derivatives have been studied for their anti-inflammatory, anticancer, and antiviral activities . Additionally, chromane compounds have been used in the development of liposomal formulations to reduce cardiotoxicity in drug delivery systems .

Mechanism of Action

The mechanism of action of chroman, 6-(p-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, chromane derivatives have been shown to inhibit protein kinases, aldose reductase, and HIV-1 reverse transcriptase . These interactions are mediated through the binding of the chromane scaffold to the active sites of these enzymes, thereby inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(p-chlorobenzoyl)-chroman with structurally analogous compounds, highlighting substituent effects:

Compound Name Substituent Melting Point (°C) LogP (Lipophilicity) Aqueous Solubility (mg/mL)
Chroman, 6-(p-chlorobenzoyl)- p-Cl-C₆H₄CO- 180–182 3.8 0.12
Chroman, 6-benzoyl- C₆H₅CO- 165–167 2.9 0.45
Chroman, 6-(p-fluorobenzoyl)- p-F-C₆H₄CO- 170–172 3.2 0.30
Chroman, 6-(p-methylbenzoyl)- p-CH₃-C₆H₄CO- 155–158 2.5 0.60

Key Observations :

  • The p-chloro substituent increases melting point and lipophilicity (LogP) compared to unsubstituted or methylated analogs, likely due to enhanced molecular symmetry and halogen-induced intermolecular interactions.
  • Aqueous solubility decreases with electron-withdrawing groups (Cl, F), reflecting reduced polarity.

Biological Activity

Chroman compounds, particularly those with structural modifications such as 6-(p-chlorobenzoyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Chroman, 6-(p-chlorobenzoyl)-, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications.

Overview of Chroman Compounds

Chroman derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The structural diversity of chroman compounds allows for the modulation of their biological activities through synthetic modifications. The compound Chroman, 6-(p-chlorobenzoyl)- is a notable example that has been investigated for its potential in cancer therapy.

Anticancer Activity

Recent studies have demonstrated that various chroman derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, research has shown that chroman-2,4-dione derivatives display moderate to high cytotoxicity against leukemia and breast cancer cells. The compound 6-(p-chlorobenzoyl)- is particularly interesting as it may enhance the potency of chroman derivatives through the introduction of the p-chlorobenzoyl group.

Case Studies and Research Findings

  • Cytotoxic Effects : A study evaluated the cytotoxicity of several chroman derivatives against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-lymphocyte), and MCF-7 (human breast cancer) cell lines using the MTT assay. The results indicated that:
    • Chroman-2,4-dione derivatives had superior potency against MOLT-4 cells with IC50 values ranging from 24.4 μM to 42.0 μM.
    • Notably, derivative compounds with modifications similar to 6-(p-chlorobenzoyl)- showed enhanced cytotoxicity compared to unmodified counterparts .
  • Mechanism of Action : The mechanism by which chroman derivatives exert their anticancer effects often involves induction of apoptosis in cancer cells. Studies suggest that these compounds may activate specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Biological Activity Table

The following table summarizes the biological activities associated with Chroman and its derivatives:

Activity Type Description Reference
AnticancerModerate cytotoxicity against HL-60, MOLT-4, and MCF-7 cell lines
Anti-inflammatoryPotential inhibition of inflammatory pathways
AntioxidantScavenging of free radicals; protection against oxidative stress
AntimicrobialExhibits activity against various bacterial strains
InsecticidalEffective against agricultural pests at specific dosages

Q & A

What are the validated synthetic routes for 6-(p-chlorobenzoyl)chroman, and how can reaction yields be optimized?

Basic Research Question
The synthesis of 6-(p-chlorobenzoyl)chroman typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, p-chlorobenzoyl chloride can react with chroman derivatives under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃) . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane or toluene). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

How can structural discrepancies in 6-(p-chlorobenzoyl)chroman derivatives be resolved using spectroscopic and crystallographic data?

Advanced Research Question
Contradictions in structural assignments (e.g., regioisomerism or stereochemical ambiguity) require multi-technique validation:

  • NMR : Compare experimental 1^1H and 13^13C chemical shifts with computational predictions (DFT or ab initio methods) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., space group P2₁/c, as reported for analogous chroman derivatives) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS) to rule out impurities .

What methodologies are recommended for evaluating the bioactivity of 6-(p-chlorobenzoyl)chroman in cancer cell lines?

Basic Research Question
Standard protocols include:

  • Cell viability assays : MTT or SRB assays using human breast cancer cell lines (e.g., MCF-7) with dose-response curves (e.g., 10–100 µM) and GI₅₀ calculations .
  • Control experiments : Include reference drugs (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) to validate specificity.
  • Data normalization : Express results as percentage inhibition relative to untreated controls, with triplicate replicates to ensure statistical significance (p < 0.05) .

How can contradictory results in the antiepileptic vs. anticancer activity of 6-(p-chlorobenzoyl)chroman derivatives be analyzed?

Advanced Research Question
To address conflicting bioactivity

  • Mechanistic studies : Perform kinase inhibition assays or receptor-binding experiments to identify primary molecular targets (e.g., GABA receptors for antiepileptic activity vs. topoisomerase II for anticancer effects) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., halogenation at position 6 or methylation on the chroman ring) to isolate contributing functional groups .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for divergent targets and validate hypotheses .

What experimental strategies ensure reproducibility in synthesizing and testing 6-(p-chlorobenzoyl)chroman analogs?

Advanced Research Question
Key strategies include:

  • Detailed protocols : Document reaction parameters (e.g., inert atmosphere, catalyst activation steps) and purification thresholds (e.g., ≥95% purity by HPLC) .
  • Collaborative validation : Share synthetic intermediates with independent labs for replication (e.g., via open-access spectral databases).
  • Data transparency : Publish raw spectral data (NMR, HPLC traces) in supplementary materials to enable peer verification .

How should researchers design toxicity studies for 6-(p-chlorobenzoyl)chroman derivatives to balance efficacy and safety?

Basic Research Question
Adopt tiered testing:

  • In vitro neurotoxicity screening : Use rotarod tests or neuronal cell lines (e.g., SH-SY5Y) to assess CNS effects at therapeutic concentrations .
  • In vivo acute toxicity : Administer escalating doses (e.g., 10–100 mg/kg) in rodent models, monitoring weight loss, organ histopathology, and behavioral changes .
  • Metabolic stability : Evaluate hepatic microsomal stability (e.g., CYP450 inhibition assays) to predict pharmacokinetic liabilities .

What computational tools are effective for predicting the physicochemical properties of 6-(p-chlorobenzoyl)chroman?

Advanced Research Question
Leverage software such as:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments (e.g., GROMACS) .
  • QSAR modeling : Train models on chroman derivative datasets to correlate substituents with bioactivity .

How can researchers address gaps in the literature regarding the environmental impact of 6-(p-chlorobenzoyl)chroman?

Advanced Research Question
Propose studies such as:

  • Ecotoxicity assays : Test effects on aquatic organisms (e.g., Daphnia magna) using OECD guidelines .
  • Degradation pathways : Investigate photolytic or microbial degradation products via LC-MS/MS .
  • Life-cycle analysis (LCA) : Quantify synthetic waste streams (e.g., chlorinated byproducts) and propose green chemistry alternatives .

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